Cas no 75421-11-3 (2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI))
75421-11-3 structure
Product Name:2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI)
Numero CAS:75421-11-3
MF:C10H16N2O5
MW:244.244442939758
CID:574371
PubChem ID:10105865
Update Time:2025-04-19
2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI)
- 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-one
- DIAZEPINONE RIBOSIDE
- (Z)-3,4-dihydro-1-((2R,3R,4S,5R)-tetrahydro-3,4-dihydroxy-5-(hydroxymethyl)furan-2-yl)-1H-1,3-diazepin-2(7H)-one
- 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,4-dihydro-1H-1,3-diazepin-2(7H)-one
- CHEBI:194395
- CHEMBL3658871
- 1-[(4xi)-beta-D-erythro-pentofuranosyl]-1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one
- 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydro-1H-1,3-diazepin-2-one
- 75421-11-3
- US9040501, 876400
- 1-(beta-D-Ribofuranosyl)-1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one
- starbld0026977
- SCHEMBL586993
- BDBM159790
-
- Inchi: 1S/C10H16N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-2,6-9,13-15H,3-5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1
- Chiave InChI: HBBIVXDEBCKFIZ-FNCVBFRFSA-N
- Sorrisi: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C(NCC=CC1)=O)O)O
Proprietà calcolate
- Massa esatta: 244.10598
- Massa monoisotopica: 244.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 322
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.7
- Superficie polare topologica: 102Ų
Proprietà sperimentali
- Densità: 1.462
- Punto di ebollizione: 601.1°C at 760 mmHg
- Punto di infiammabilità: 317.3°C
- Indice di rifrazione: 1.6
- PSA: 102.26
- LogP: -1.72650
2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI) Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
75421-11-3 (2H-1,3-Diazepin-2-one,1,3,4,6-tetrahydro-1-b-D-ribofuranosyl- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso